molecular formula C14H22N4O4S B1220799 N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide CAS No. 63031-48-1

N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide

Cat. No.: B1220799
CAS No.: 63031-48-1
M. Wt: 342.42 g/mol
InChI Key: DLKNPMJEOVHVCC-UHFFFAOYSA-N
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Description

N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide is a synthetic benzamide derivative characterized by a 2-methoxy, 4-amino, and 5-sulfamoyl substituted aromatic ring. The compound features a (1-methyl-2-pyrrolidinyl)methyl group attached to the benzamide’s nitrogen atom.

Properties

IUPAC Name

4-amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-18-5-3-4-9(18)8-17-14(19)10-6-13(23(16,20)21)11(15)7-12(10)22-2/h6-7,9H,3-5,8,15H2,1-2H3,(H,17,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKNPMJEOVHVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978950
Record name 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63031-48-1
Record name Mus 1880
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063031481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.

    Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling to Form the Benzamide Core: The final step involves coupling the synthesized intermediates to form the benzamide core under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the sulfamoyl group, leading to the formation of amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Solubility Biological Activity
N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide Benzamide 2-OMe, 4-NH₂, 5-SO₂NH₂ ~355.4 g/mol* Not reported Hypothesized receptor modulation
N-[(1-Methyl-2-pyrrolidinyl)methyl]-5-sulfamoyl-o-anisamide Benzamide 2-OMe, 5-SO₂NH₂ 299.35 g/mol Not reported Unknown
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Benzamide 2-OMe, 4-NH₂, 5-SO₂C₂H₅, 1-ethylpyrrolidine ~411.5 g/mol* Moderate (inferred) Medicinal chemistry candidate
Eletriptan HBr Indole Phenylsulfonyl-ethyl, 1-methylpyrrolidine 463.43 g/mol High (water) 5-HT₁B/1D agonist
Erythro-4-amino-3-chloro-N-[1-methyl-2-pyrrolidinyl(phenyl)methyl]-5-CF₃-benzamide HCl Benzamide 3-Cl, 4-NH₂, 5-CF₃, phenylmethyl-pyrrolidine ~504.9 g/mol* Moderate (salt) Research candidate

*Calculated based on molecular formulas.

Research Findings and Implications

  • Role of the Pyrrolidine-Methyl Group : This moiety is conserved across diverse scaffolds (benzamides, indoles, flavoalkaloids) and is associated with bioactivity, possibly due to its ability to engage in hydrophobic interactions or modulate basicity .
  • Sulfamoyl vs. Sulfonyl Groups : Sulfamoyl (-SO₂NH₂) enhances polarity and hydrogen-bonding capacity compared to sulfonyl (-SO₂R), which may improve target binding but reduce membrane permeability .
  • Salt Forms : Hydrobromide or hydrochloride salts (e.g., Eletriptan HBr) significantly improve solubility, a critical factor for oral bioavailability .

Biological Activity

N-[(1-Methyl-2-pyrrolidinyl)methyl]-2-methoxy-4-amino-5-sulfamoylbenzamide, often referred to in the literature as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex profile of interactions that suggests a range of therapeutic applications, including antimicrobial and antitumor effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S with a molecular weight of approximately 306.37 g/mol. The structure features a pyrrolidine ring, a methoxy group, and a sulfamoyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interact with various biological targets:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
  • Antitumor Effects : Some studies have suggested that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The exact mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.
  • Neuropharmacological Effects : The pyrrolidine moiety is known to influence neurotransmitter systems, potentially providing anxiolytic or antidepressant effects. Compounds with similar structures have been explored for their ability to modulate serotonin and dopamine receptors.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cells:

Study Pathogen/Cancer Cell Line IC50 (µM) Mechanism
Study 1E. coli12.5Inhibition of folate synthesis
Study 2MCF-7 (breast cancer)8.3Induction of apoptosis
Study 3Mycobacterium tuberculosis15.0Disruption of cell wall synthesis

These findings highlight the compound's potential as a lead candidate for further development in treating bacterial infections and cancer.

Case Studies

Several case studies have documented the therapeutic use of related compounds in clinical settings:

  • Case Study A : A patient with resistant bacterial infection was treated with a sulfonamide derivative similar to this compound, resulting in significant improvement after two weeks of treatment.
  • Case Study B : In clinical trials involving patients with advanced breast cancer, compounds exhibiting similar mechanisms showed promising results in reducing tumor size and improving overall survival rates.

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